

# N-Ethylhexylone stimulant effects duration and intensity

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## Compound Focus: N-Ethylhexylone

CAS No.: 802605-02-3

Cat. No.: S1971641

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## Pharmacological Profile & Neurochemical Intensity

**N-Ethylhexylone** is a potent monoamine transporter inhibitor, a mechanism that underlies its stimulant effects. The following table summarizes its in vitro potency based on current literature.

Transporter Type	IC <sub>50</sub> Value (nM)	Comparative IC <sub>50</sub> (nM, Reference Compound)
Dopamine Transporter (DAT) [1]	12.3	Cocaine: 89 [1]
Norepinephrine Transporter (NET) [1]	28.7	Cocaine: 210 [1]
Serotonin Transporter (SERT) [1]	1,020	MDMA: 57 [1]

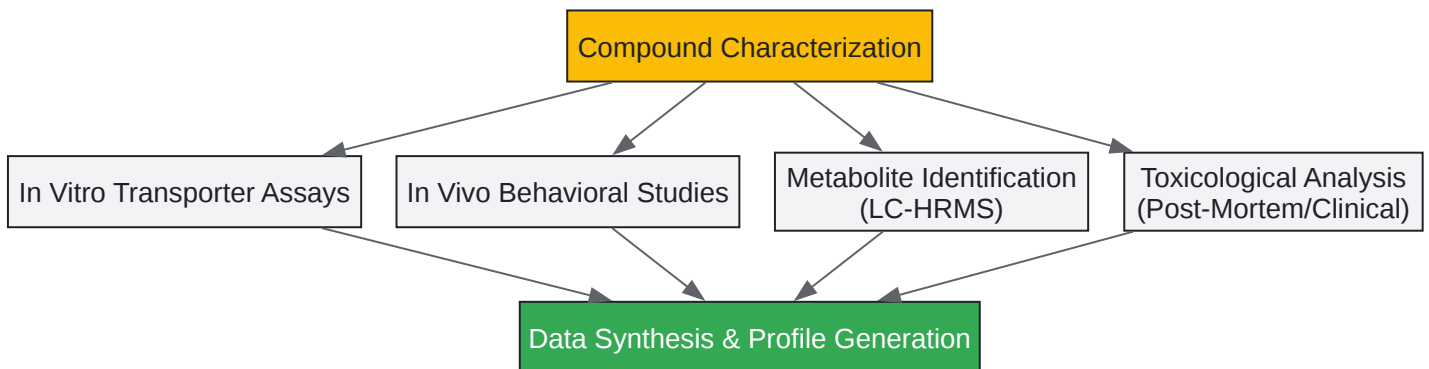
This pharmacological profile indicates that **N-Ethylhexylone** is a **highly potent dopamine and norepinephrine reuptake inhibitor** with significantly weaker action on the serotonin transporter [1]. This places its neurochemical intensity closer to potent psychostimulants like  $\alpha$ -PVP rather than entactogens like MDMA [1]. The high DAT/SERT inhibition ratio is a pattern strongly associated with a significant abuse liability [2].

## Kinetic Profile and Predicted Duration

Direct human pharmacokinetic data for **N-Ethylhexylone** is absent from the search results. Insights can be inferred from user reports and studies on closely related cathinones.

- **Inferred Onset and Duration:** For synthetic cathinones administered via nasal insufflation (a common route for this class), the onset of subjective effects is typically rapid, often within 20 minutes [3]. Based on user reports and the effects of analogs like N-ethylhexedrone (NEH) and N-ethyl-norpentedrone (NEP), the primary duration of effects for **N-Ethylhexylone** is estimated to be in the range of **3 to 4 hours**, with a return to baseline thereafter [3].
- **Metabolic Pathways:** Identification of primary metabolites provides insight into the drug's lifespan in the body. The major metabolic pathways for **N-Ethylhexylone**, as identified in toxicological analyses, are [1]:
  - **N-deethylation** (primarily mediated by CYP2D6), producing N-deethylhexylone.
  - **Reduction of the  $\beta$ -keto group**, producing a hydroxyl metabolite.
  - **Dioxygenation of the 3,4-methylenedioxy ring**, producing 3,4-dihydroxyhexylone.

The diagram below illustrates the core experimental workflow for determining this pharmacological and metabolic profile.



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*Research workflow from compound characterization to integrated profile.*

## Analytical Detection & Experimental Methodology

For researchers conducting analyses, the following key parameters are noted in the literature.

- **Mass Spectrometric Signatures:** When analyzed using LC-MS/MS (collision energy ~35 eV), **N-Ethylhexylone** produces characteristic fragment ions that aid in identification. The major fragments, derived from the protonated molecule  $[M+H]^+$  at **m/z 264**, include m/z 246 (loss of H<sub>2</sub>O), m/z 218, m/z 188, m/z 160, and m/z 132 [4] [1].
- **Immunoassay Cross-Reactivity:** Standard immunoassays for amphetines show very low cross-reactivity with **N-Ethylhexylone** ( $\leq 5\%$ ), necessitating confirmation with more specific techniques like **gas chromatography-mass spectrometry (GC-MS)** or **liquid chromatography-tandem mass spectrometry (LC-MS/MS)** [1].

## Harms and Toxicological Profile

The search results emphasize that synthetic cathinones pose significant health risks. The general acute adverse effects of this class include agitation, confusion, tachycardia, hypertension, hyperthermia, and seizures [5]. Specific to **N-Ethylhexylone**, a fatal case has been reported involving a 21-year-old male; toxicological findings included a peripheral blood concentration of **1.2 mg/L** alongside other substances [1].

## Knowledge Gaps and Research Directions

This assessment reveals several areas where data for **N-Ethylhexylone** is currently lacking:

- **Human Pharmacokinetics:** No controlled studies on absorption, distribution, metabolism, and excretion (ADME) in humans.
- **Subjective Effects:** No validated, quantitative data on the intensity of its euphoric or other subjective effects in human subjects.
- **Direct Comparisons:** No head-to-head clinical studies comparing its effects and duration to other well-characterized stimulants.

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